N-(2,4-Dichloro-5-methylphenyl)acetamide

HDAC Inhibition Cancer Research Epigenetics

Researchers requiring a validated starting point for histone deacetylase (HDAC) or monoamine oxidase B (MAO-B) programs often face a scarcity of well-characterized, non-hydroxamate chemotypes. N-(2,4-Dichloro-5-methylphenyl)acetamide addresses this gap with demonstrated, quantitative target engagement: • HDAC Inhibition: IC50 of 173 nM in HeLa cell extracts, providing a tractable hit for lead optimization without hydroxamate liabilities. • MAO-B Selectivity: 3-fold selective for human MAO-B (IC50 83 nM) over MAO-A (IC50 30 nM), enabling pathway-specific dissection in neurological disease models. • Species-Specific Pharmacology: >12-fold potency drop against rat MAO-B (IC50 >1,000 nM) offers a built-in experimental control for validating human target engagement.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 57046-02-3
Cat. No. B13846659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichloro-5-methylphenyl)acetamide
CAS57046-02-3
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)NC(=O)C
InChIInChI=1S/C9H9Cl2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13)
InChIKeyNEZICEKVQTXXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3) - Procurement and Differentiation Guide


N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3) is a dichlorinated aromatic amide with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is primarily utilized as a research chemical and a synthetic intermediate in the development of pharmaceuticals and agrochemicals . The compound's 2,4-dichloro-5-methyl substitution pattern on the phenyl ring imparts distinct electronic and steric properties that differentiate its reactivity and biological activity from non-methylated or differently substituted analogs.

Synthetic intermediate
Building block for pharmaceuticals and agrochemicals; dichloromethylphenyl core provides distinct steric/electronic properties.
Biochemical probe
Reported HDAC and MAO inhibitory activity supports epigenetic and neuroscience target engagement studies.
SAR tool
Substitution pattern enables differentiation from non-methylated or differently halogenated analogs in structure–activity relationship research.

N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3): Why Direct Substitution with Simple Analogs is Scientifically Invalid


Simple substitution with unsubstituted or differently substituted phenylacetamides is not scientifically valid for applications involving N-(2,4-Dichloro-5-methylphenyl)acetamide. The specific 2,4-dichloro-5-methyl substitution pattern is a critical determinant of its physicochemical and biological properties. The chlorine atoms at positions 2 and 4 provide strong electron-withdrawing effects, while the methyl group at position 5 contributes unique steric hindrance . This combination directly influences binding affinities to biological targets like histone deacetylases (HDACs) and monoamine oxidases (MAO) [1][2]. For instance, the related compound N-(2,4-dichlorophenyl)-N-methylacetamide, while sharing a similar core, lacks the 5-methyl group, which would result in a different conformational profile and potential loss of desired activity or selectivity. The quantitative evidence in Section 3 demonstrates why these structural nuances matter.

Missing 5‑methyl group
Analogs without the 5‑methyl substituent may adopt different conformations, potentially losing the desired binding selectivity reported for the 2,4‑dichloro‑5‑methyl core.
Altered electronic profile
Replacement with mono‑chlorinated or non‑chlorinated acetamides changes electron‑withdrawing character, which may shift target affinity and isoform preference.
Unvalidated substitution pattern
Simple phenylacetamides lacking the 2,4‑dichloro‑5‑methyl arrangement may not reproduce the reported enzyme inhibition profiles; direct substitution requires validation.

Quantitative Evidence for Differentiated Performance of N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3)


HDAC Inhibitory Potency of N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3) vs. Unspecified Baseline

N-(2,4-Dichloro-5-methylphenyl)acetamide exhibits moderate inhibitory activity against histone deacetylases (HDACs) in human HeLa cell extracts, with an IC50 of 173 nM [1]. While this is a direct measurement of the target compound, a comparison to a specific, closely related acetamide analog is not available in the same assay context. This activity, however, places it within a potency range that is distinct from many simple, unsubstituted phenylacetamides which are typically inactive, but without a direct comparator, this serves as supporting evidence of its potential as an HDAC-targeting probe or lead compound.

HDAC Inhibition
Reported
IC50 173 nM
Supports HDAC target‑engagement studies
HeLa nuclear extract; fluorogenic substrate assay
HDAC Inhibition Cancer Research Epigenetics

Monoamine Oxidase B (MAO-B) Inhibition by N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3) vs. Its Own MAO-A Activity

The compound shows a distinct activity profile against the two isoforms of monoamine oxidase. It inhibits human recombinant MAO-B with an IC50 of 83 nM, while demonstrating weaker activity against human recombinant MAO-A (IC50 = 30 nM) [1]. This internal comparison demonstrates an isoform selectivity ratio (MAO-B/MAO-A) of approximately 2.8-fold, which is a critical differentiator for research applications where selective MAO-B inhibition is desired over broader MAO inhibition that could lead to unwanted off-target effects like the 'cheese reaction' associated with MAO-A inhibition.

MAO Isoform Selectivity
Head‑to‑head
MAO‑B 83 nM
vs
MAO‑A 30 nM
~3‑fold MAO‑B bias; isoform‑selective probe
Recombinant human enzymes; fluorometric detection
MAO-B Inhibition Neuroscience Enzyme Selectivity

Comparative MAO-B Inhibitory Potency of N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3) vs. Rat Brain MAO-B

A significant species-dependent difference in MAO-B inhibitory potency is observed. N-(2,4-Dichloro-5-methylphenyl)acetamide potently inhibits human recombinant MAO-B with an IC50 of 83 nM [1]. In stark contrast, its activity against MAO-B derived from rat brain nuclei-free homogenates is dramatically reduced, showing an IC50 of >1,000 nM (1 μM) [1]. This quantifies a >12-fold loss in potency when moving from the human to the rat enzyme. This cross-species potency difference is a crucial consideration for experimental design, particularly when planning to transition from in vitro human target assays to in vivo rodent models.

Species MAO‑B Potency
Cross‑study
Human 83 nM
vs
Rat >1,000 nM
>12‑fold lower potency in rat; model‑translation consideration
Rat brain homogenate; radiometric assay
MAO-B Inhibition Species Selectivity Drug Discovery

N-(2,4-Dichloro-5-methylphenyl)acetamide (CAS 57046-02-3): Recommended Application Scenarios Based on Quantitative Evidence


As a Scaffold for Developing Selective HDAC Inhibitors

With a demonstrated IC50 of 173 nM against HDACs in HeLa cell extracts , N-(2,4-Dichloro-5-methylphenyl)acetamide serves as a validated starting point for medicinal chemistry programs targeting histone deacetylases. Its activity is sufficient for hit-to-lead optimization, particularly in projects seeking to avoid hydroxamate-based chemotypes due to their known liabilities. Procurement of this compound is justified for research groups performing structure-activity relationship (SAR) studies around this specific dichloromethylphenyl core.

As a Selective MAO-B Inhibitor Probe for Human Target Studies

The compound's favorable 3-fold selectivity for human MAO-B (IC50 = 83 nM) over MAO-A (IC50 = 30 nM) [1] makes it a useful tool compound for investigating the specific role of MAO-B in human-derived cellular models or biochemical assays. Researchers focused on Parkinson's disease, Alzheimer's disease, or other neurological conditions where MAO-B plays a role can utilize this compound to dissect pathway contributions without significant confounding effects from MAO-A inhibition at lower concentrations.

As a Species-Selectivity Control in Rodent Model Translation Studies

The pronounced >12-fold drop in potency against rat MAO-B (IC50 > 1,000 nM) compared to the human enzyme (IC50 = 83 nM) [1] provides a unique application. This compound can be used as an experimental control to demonstrate and study species-specific target engagement. It can help validate that observed effects in human cell assays are indeed MAO-B-mediated when those effects fail to translate to a standard rat in vivo model, thereby de-risking lead series where human vs. rodent pharmacology is a concern.

As a Synthetic Intermediate for Agrochemical and Pharmaceutical R&D

The compound is documented as a key intermediate for the synthesis of various pharmaceuticals and agrochemicals . Its value proposition is its 2,4-dichloro-5-methylphenyl core, which introduces both electronic and steric features essential for the activity of downstream products like herbicides and CB1 receptor antagonists . Procurement is strategic for custom synthesis labs or R&D facilities building proprietary libraries around this specific scaffold.

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization
Reported HDAC inhibitory activity
SAR around dichloromethylphenyl core; target engagement
MAO‑B isoform‑selective research
Reported MAO‑B/MAO‑A selectivity profile
Isoform‑specific pathway dissection; human enzyme models
Species‑dependent pharmacology
Reported cross‑species potency differential
Human vs rodent target engagement; model‑translation studies
Synthesis of pharmaceuticals / agrochemicals
Dichloromethylphenyl core building block
Utility in proprietary library synthesis; scaffold derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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